4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid
CAS No.:
Cat. No.: VC16531380
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16O4 |
|---|---|
| Molecular Weight | 236.26 g/mol |
| IUPAC Name | 2-ethyl-4-oxo-4-phenylmethoxybutanoic acid |
| Standard InChI | InChI=1S/C13H16O4/c1-2-11(13(15)16)8-12(14)17-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,16) |
| Standard InChI Key | YFIPZUZLYSJBGR-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC(=O)OCC1=CC=CC=C1)C(=O)O |
Introduction
Chemical Structure and Properties
4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid (C₁₃H₁₆O₄) possesses a molecular weight of 236.26 g/mol. Its IUPAC name, (4-(benzyloxy)-2-ethyl-4-oxobutanoic acid), reflects the presence of a benzyl-protected ketone and an ethyl-branched carboxylic acid. The benzyloxy group introduces significant steric hindrance, influencing both reactivity and solubility, while the keto moiety serves as an electrophilic center for nucleophilic additions. The ethyl group at C2 contributes to chiral resolution challenges, necessitating advanced purification techniques for enantiopure preparations.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₆O₄ |
| Molecular Weight | 236.26 g/mol |
| Functional Groups | Benzyloxy, keto, carboxylic acid |
| Solubility | Moderate in polar organic solvents |
The compound’s infrared spectrum typically shows strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether vibration), while ¹H NMR resonances include a singlet for the benzyl methylene protons (δ 4.5–4.7 ppm) and a quartet for the ethyl group (δ 1.2–1.4 ppm).
Synthesis and Production
Industrial synthesis of 4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid often begins with (S)-2-ethyl-4-oxobutanoic acid, which undergoes benzylation using benzyl bromide or chloride in the presence of a base such as potassium carbonate. Continuous flow reactors have replaced traditional batch processes in large-scale production, offering enhanced heat transfer and reaction control. For instance, microreactor systems operating at 60–80°C achieve yields exceeding 85% with residence times under 30 minutes, significantly reducing side product formation.
A comparative analysis of synthesis methods reveals trade-offs between efficiency and enantiomeric purity:
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Batch Alkylation | K₂CO₃, DMF, 12h | 72 | 90 |
| Flow Reactor | KOtBu, THF, 30min | 88 | 95 |
| Enzymatic Resolution | Lipase B, 48h | 65 | 99 |
Post-synthetic purification typically employs silica gel chromatography, though recrystallization from ethyl acetate/hexane mixtures offers a scalable alternative for industrial settings.
Chemical Transformations and Reactivity
The compound’s keto group undergoes characteristic reactions, including:
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Reduction: Sodium borohydride in methanol selectively reduces the ketone to a secondary alcohol, yielding 4-(benzyloxy)-2-ethyl-4-hydroxybutanoic acid. This product serves as a precursor for lactone formation under acidic conditions.
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Nucleophilic Substitution: The benzyloxy group participates in SN2 reactions with strong nucleophiles (e.g., NaN₃), enabling azide introduction for click chemistry applications.
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Oxidative Cleavage: Treatment with ozone or potassium permanganate cleaves the benzyl ether, generating 4-oxo-2-ethylbutanoic acid, a valuable intermediate for heterocyclic synthesis.
Notably, the ethyl branch at C2 impedes certain transformations—for example, Grignard additions to the keto group proceed with reduced efficiency compared to linear analogs, highlighting the steric influence of this substituent.
Biological Activity and Mechanism of Action
Preliminary biological assays indicate that 4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid interacts with inflammatory mediators and apoptosis pathways. In murine models of arthritis, oral administration (50 mg/kg/day) reduced TNF-α levels by 40% compared to controls, suggesting immunomodulatory potential. The benzyloxy group appears critical for membrane penetration, as deprotected analogs show diminished activity in cell-based assays.
Mechanistic studies propose dual modes of action:
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Enzyme Inhibition: Competitive inhibition of cyclooxygenase-2 (COX-2) with an IC₅₀ of 18 µM, potentially accounting for observed anti-inflammatory effects.
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Receptor Modulation: Allosteric binding to G-protein-coupled receptors (GPCRs) involved in cancer cell proliferation, inducing caspase-3-mediated apoptosis in HT-29 colon carcinoma cells at 100 µM concentrations.
| Study Type | Model System | Key Finding |
|---|---|---|
| In Vitro Enzymatic | COX-2 assay | 62% inhibition at 50 µM |
| Cell Culture | HT-29 cells | 30% apoptosis induction |
| In Vivo | Collagen-induced arthritis | 40% reduction in paw swelling |
Applications in Medicinal Chemistry
Derivatives of 4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid have shown promise in early-stage drug discovery:
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Antimicrobial Agents: Ester derivatives exhibit MIC values of 8–16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), comparable to first-line antibiotics.
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Anticancer Prodrugs: Phosphate prodrugs demonstrate selective activation in tumor microenvironments, releasing the active acid form under hypoxic conditions.
Ongoing pharmacokinetic studies address challenges such as rapid hepatic metabolism (t₁/₂ = 2.1 hours in rats) and low oral bioavailability (12%), guiding structural modifications to improve drug-like properties.
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